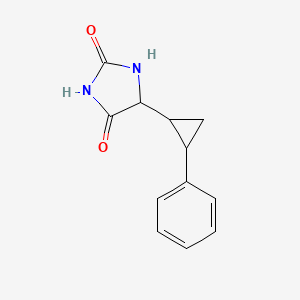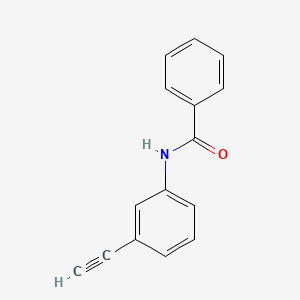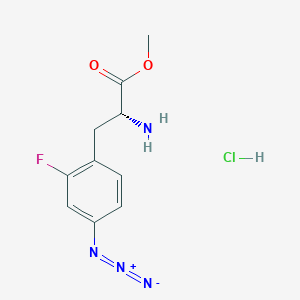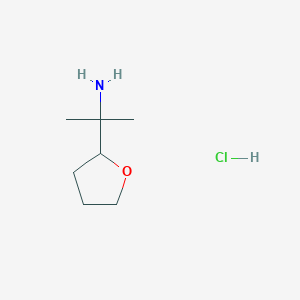![molecular formula C25H21N3O5S2 B2608130 N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide CAS No. 442553-42-6](/img/structure/B2608130.png)
N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in the literature . In a study, a TNF-α inhibitor, EJMC-1, was optimized by shape screen and rational design. A commercial compound library was screened for EJMC-1 analogs based on shape similarity. The most potent compound was found to be 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 . Based on the docking analysis of S10 and EJMC-1 binding with TNF-α, S10 analogs were designed, purchased, and synthesized .Molecular Structure Analysis
The molecular structure of N6,N8-dibenzyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide is complex, with a large number of atoms and functional groups. The compound contains two benzyl groups attached to the nitrogen atoms at positions 6 and 8 of the dihydrobenzo[cd]indole ring. The dihydrobenzo[cd]indole ring itself contains a 2-oxo group (a carbonyl group at position 2). The compound also contains two sulfonamide groups attached to the dihydrobenzo[cd]indole ring.Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives, such as the ones that can be synthesized from these compounds, play a significant role in cell biology. They are used in the treatment of various disorders in the human body, including cancer and microbial infections .
Potential TNF-α Inhibitors
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide analogues, which can be derived from these compounds, could potentially be developed as potent TNF-α inhibitors . This could have significant implications in the treatment of diseases where TNF-α plays a key role, such as rheumatoid arthritis and inflammatory bowel disease .
Role in the Synthesis of Fungal Secondary Metabolites
These compounds could potentially be used in the synthesis of indole diterpenoids (IDTs), a class of structurally diverse fungal secondary metabolites . These compounds exhibit various biological activities, including antibacterial, anti-insect, and ion channel inhibitory activities .
Potential Use in Energy Technology
Given their unique structural and chemical properties, these compounds could potentially be used in energy technology applications . However, more research would be needed to fully understand and utilize these properties.
Potential Use in Liquid Crystalline Materials
These compounds could potentially be used in the development of liquid crystalline materials . These materials have unique properties that make them useful in a variety of applications, including displays, sensors, and optical devices .
Potential Use in Dental Composites
These compounds could potentially be used in the development of dental composites . These composites are used in a variety of dental procedures, including fillings and restorations .
Wirkmechanismus
The compound and its analogs have been studied as potential TNF-α inhibitors . TNF-α plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases . The compound’s mechanism of action likely involves binding to TNF-α, thereby inhibiting its activity .
Zukünftige Richtungen
The compound and its analogs could be developed as potent TNF-α inhibitors . The most potent compound in the study, 4e, showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This compound can be further optimized for its activity and properties . The study provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein–protein interaction inhibitor design .
Eigenschaften
IUPAC Name |
6-N,8-N-dibenzyl-2-oxo-1H-benzo[cd]indole-6,8-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5S2/c29-25-20-13-7-12-19-21(34(30,31)26-15-17-8-3-1-4-9-17)14-22(24(28-25)23(19)20)35(32,33)27-16-18-10-5-2-6-11-18/h1-14,26-27H,15-16H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQXOUVJEXLVMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)


![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)



![N-(2-methoxybenzyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2608058.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)


![N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide](/img/structure/B2608066.png)
